molecular formula C20H17ClN3O3P B7500013 Unii-Z4I0C281BJ

Unii-Z4I0C281BJ

Cat. No. B7500013
M. Wt: 413.8 g/mol
InChI Key: CGBYTKOSZYQOPV-CCEZBSFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-Z4I0C281BJ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic molecule that belongs to the class of benzothiazoles. It has been found to possess several interesting properties that make it an attractive candidate for various research applications.

Mechanism of Action

The mechanism of action of Unii-Z4I0C281BJ is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell signaling pathways. This inhibition can lead to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
Unii-Z4I0C281BJ has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, Unii-Z4I0C281BJ has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Unii-Z4I0C281BJ in lab experiments is its potent anti-cancer properties. This compound can induce cell death in cancer cells, making it an attractive candidate for cancer research studies. However, one of the limitations of using Unii-Z4I0C281BJ in lab experiments is its relatively low solubility in water. This can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving Unii-Z4I0C281BJ. One of the most promising areas of research is the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of Unii-Z4I0C281BJ and its potential applications in other scientific research fields.
In conclusion, Unii-Z4I0C281BJ is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been found to possess potent anti-cancer properties and can induce cell death in cancer cells. Further research is needed to fully understand the mechanism of action of Unii-Z4I0C281BJ and its potential applications in other scientific research fields.

Synthesis Methods

The synthesis of Unii-Z4I0C281BJ involves the reaction of 2-aminobenzothiazole with 2-chloroacetic acid. This reaction results in the formation of the desired product, which can then be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Unii-Z4I0C281BJ has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that Unii-Z4I0C281BJ possesses potent anti-cancer properties and can induce cell death in cancer cells.

properties

IUPAC Name

5-chloro-3-[[3-[(E)-2-cyanoethenyl]-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25)/b4-3+/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBYTKOSZYQOPV-CCEZBSFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)[P@@](=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)/C=C/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1018450-26-4
Record name Fosdevirine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018450264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosdevirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOSDEVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4I0C281BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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